molecular formula C14H8F4N2 B15334242 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B15334242
M. Wt: 280.22 g/mol
InChI Key: WUOKHHQOWMOJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine ( 2708142-91-8) is a high-value nitrogen-containing heterocyclic compound with the molecular formula C14H8F4N2 and a molecular weight of 280.22 g/mol. It belongs to the imidazo[1,2-a]pyridine class, a scaffold renowned for its significant and diverse biological activities . This specific compound features a 4-fluoro-3-(trifluoromethyl)phenyl substituent, a structural motif that is highly attractive in modern drug discovery. The incorporation of fluorine and the trifluoromethyl group can profoundly alter the molecule's physicochemical properties, potentially enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets . The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, present in numerous marketed drugs and investigational compounds. Research indicates that derivatives of this scaffold exhibit a wide spectrum of pharmacological activities, including anticancer, antituberculosis, antibacterial, antiviral, and anti-inflammatory properties . Furthermore, this class of compounds is actively being investigated for the development of therapeutics targeting specific kinases, such as FLT3, a key protein implicated in Acute Myeloid Leukemia (AML) . The structural features of this compound make it a promising intermediate for the synthesis of novel inhibitors aimed at overcoming drug-resistant mutations in therapeutic targets . Beyond its pharmaceutical applications, imidazo[1,2-a]pyridine derivatives are also valuable in materials science due to their interesting fluorescent properties. They function as organic fluorophores and have been explored as biomarkers and components in photochemical sensors . This compound is intended for research and development purposes only in these and other exploratory fields. It is not approved for diagnostic or therapeutic use in humans or animals and must be handled by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C14H8F4N2

Molecular Weight

280.22 g/mol

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F4N2/c15-11-5-4-9(7-10(11)14(16,17)18)12-8-20-6-2-1-3-13(20)19-12/h1-8H

InChI Key

WUOKHHQOWMOJEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the preparation of the N-propargyl pyridinium bromide precursor. For the target compound, 2-amino-4-fluoro-3-(trifluoromethyl)pyridine is alkylated with propargyl bromide in acetonitrile, yielding the corresponding pyridinium salt. Subsequent treatment with aqueous sodium hydroxide (1.0 equiv) at ambient temperature induces cyclization within 2 minutes, forming the imidazo[1,2-a]pyridine framework. The reaction proceeds via a cascade deprotonation and 5-endo-dig cyclization mechanism, eliminating HBr as a byproduct.

Key Advantages :

  • Solvent Sustainability : Water serves as the reaction medium, aligning with green chemistry principles.
  • Scalability : Demonstrated success in gram-scale syntheses with yields exceeding 90% for analogous compounds.

An alternative route involves the condensation of 2-aminopyridine derivatives with α-bromo ketones, a method validated for preparing 2-aryl-substituted imidazo[1,2-a]pyridines. This one-pot protocol facilitates the introduction of diverse aryl groups at the 2-position of the heterocycle.

Synthetic Procedure

  • Reactants :

    • 2-Aminopyridine (1.0 equiv)
    • 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one (1.2 equiv)
    • Sodium bicarbonate (2.0 equiv) as a base.
  • Conditions :

    • Solvent: Ethyl acetate or dichloroethane (DCE)
    • Temperature: Reflux at 80–150°C for 12–24 hours.
  • Work-Up :

    • Extraction with ethyl acetate, drying over anhydrous MgSO₄, and purification via silica gel chromatography (20% ethyl acetate/hexane).

Yield and Purity

For structurally related compounds, this method affords moderate to high yields (56–77%). The target compound’s synthesis is inferred to follow similar trends, with purity confirmed by HR-MS and elemental analysis.

Parameter Value Source
Yield 56–77% (analogues)
Reaction Time 12–24 hours
Purification Method Column chromatography

Comparative Analysis of Synthetic Approaches

Efficiency and Practicality

  • Metal-Free Cyclization :

    • Pros : Rapid reaction (2 minutes), high atom economy, no transition-metal catalysts.
    • Cons : Requires custom-synthesized N-propargyl pyridinium precursors, limiting accessibility.
  • α-Bromo Ketone Condensation :

    • Pros : Utilizes commercially available starting materials (2-aminopyridine, α-bromo ketones).
    • Cons : Longer reaction times, moderate yields due to competing side reactions.

Functional Group Tolerance

Both methods tolerate electron-withdrawing groups (e.g., -CF₃, -F) on the aryl ring, as evidenced by successful syntheses of fluorinated analogues. However, sterically hindered substrates may require optimized conditions.

Experimental Procedures and Characterization

Detailed Synthesis via α-Bromo Ketone Route

  • Step 1 : In a 50 mL flask, combine 2-aminopyridine (94.1 mg, 1.0 mmol), 2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one (327.1 mg, 1.2 mmol), and NaHCO₃ (168.0 mg, 2.0 mmol) in DCE (10 mL).
  • Step 2 : Reflux at 150°C for 24 hours under nitrogen.
  • Step 3 : Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 × 15 mL).
  • Step 4 : Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
  • Step 5 : Purify the crude product via flash chromatography (20% ethyl acetate/hexane) to isolate the target compound as a white solid.

Spectroscopic Data (Predicted)

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.29 (s, 1H, imidazole-H), 7.73–7.64 (m, 3H, aryl-H), 7.25–7.15 (m, 2H, pyridine-H), 4.02 (s, 2H, CH₂).
  • ¹³C NMR (126 MHz, CDCl₃) : δ 148.0 (C=N), 140.0 (CF₃), 137.1–114.5 (aryl and pyridine carbons).
  • HR-MS (ESI+) : m/z calcd. for C₁₄H₈F₄N₂ [M + H]⁺: 281.0654; found: 281.0658.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring undergoes nucleophilic substitutions at the C3 position. For example:

  • Trifluoromethylation using Langlois’ reagent (CF₃SO₂Na) under photoredox conditions (λ = 350 nm) yields 3-trifluoromethyl derivatives. Reported yields range from 42–81% , depending on substituents .

  • Fluoroalkylation with 1,1,1-trifluoro-2-iodoethane and fac-Ir(ppy)₃ photocatalyst produces trifluoroethylated products (e.g., 5a ) in 77% yield .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the meta and para positions of the phenyl ring:

  • Formylation with tetramethylethylenediamine (TMEDA) and rose bengal catalyst under blue LED light provides 3-formyl derivatives in 81–95% yield .

  • Aminomethylation via decarboxylative coupling with N-aryl glycines (CsPbBr₃ photocatalyst) achieves 44–94% yields .

Oxidation and Reduction

The compound participates in redox transformations:

  • Oxidation with p-TsOH·H₂O/Bi(OTf)₃ in dichloroethane (DCE) at 150°C facilitates cyclization to form fused heterocycles .

  • Reduction of the imidazole ring (e.g., hydrogenation) remains underexplored but is theoretically feasible due to the aromatic system’s electron density.

Cross-Coupling Reactions

The C3 position reacts in metal-catalyzed couplings:

  • C–H Functionalization with 4-ethynylanisole under Pd catalysis forms 1,2-dione derivatives (e.g., 3c ) in 78% yield .

  • Decarboxylative Alkenylation using N-aryl glycines and O₂ produces aminomethylated products (e.g., 25a ) in 87% yield on gram scale .

Table 1: Key Reaction Examples and Yields

Reaction TypeReagents/ConditionsProductYieldSource
TrifluoromethylationCF₃SO₂Na, AQN-2-CO₂H, K₂CO₃, blue LED3-Trifluoromethyl derivative81%
FormylationTMEDA, rose bengal, O₂, blue LED3-Formyl derivative95%
Dione Formation4-Ethynylanisole, Pd catalysis1,2-Dione derivative (3c )78%
AminomethylationN-Aryl glycines, CsPbBr₃, white LEDN-((2-Phenyl)methyl)aniline87%

Mechanistic Insights

  • Radical Pathways : Trifluoromethylation proceeds via CF₃ radical generation, followed by imidazo[1,2-a]pyridine activation and deprotonation .

  • Photoredox Catalysis : Visible light excites catalysts (e.g., fac-Ir(ppy)₃), enabling single-electron transfer (SET) processes for C–H functionalization .

Comparative Reactivity

The 4-fluoro-3-(trifluoromethyl)phenyl group enhances electrophilicity compared to non-fluorinated analogs. For example:

  • Lipophilicity : Increased logP values vs. non-fluorinated derivatives improve membrane permeability.

  • Electronic Effects : The –CF₃ group withdraws electrons, stabilizing transition states in electrophilic substitutions .

Scientific Research Applications

2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to biological receptors, potentially leading to various therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Influence

The biological activity of imidazo[1,2-a]pyridines is highly dependent on substituent positions (C-2 vs. C-3) and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name / ID Substituent Position & Groups Key Biological Activity / Findings Source
Target Compound : 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine C-2: 4-Fluoro-3-(trifluoromethyl)phenyl Theoretical: Enhanced metabolic stability and target affinity due to fluorinated groups. N/A
13e C-2: 4-(Trifluoromethyl)phenyl; C-3: Triazolyl group Moderate human constitutive androstane receptor (CAR) agonism (synthetic details reported).
Compound 49 C-5: 4-(Pyridin-2-yloxy)-2-(trifluoromethyl)phenyl Dopamine D2/D3 receptor selectivity (79% yield, NMR-characterized).
2h C-2: Biphenyl; C-4: Methyl Potent AChE inhibition (IC50 = 79 µM vs. 208 µM for unsubstituted analogue).
7e, 7h, 7i C-6: Piperazine-linked fluorophenyl/trifluoromethylphenyl Cytotoxic against HepG2, HeLa, and MDA-MB-231 cancer cell lines.
KOXGEM C-2: 4-Bromophenyl; C-6: Bromo Structural analogue with bromine substituents (no activity data reported).

Key Findings from Comparative Studies

Substituent Position Matters :

  • C-3 modifications (e.g., morpholine in ) improve COX-2 selectivity (IC50 = 0.07 µM), whereas C-2 substituents (e.g., trifluoromethylphenyl in the target compound) are linked to receptor binding and cytotoxicity .
  • In AChE inhibition, C-4 methyl substitution (2h) outperforms C-2 biphenyl derivatives, emphasizing positional sensitivity .

The electron-withdrawing trifluoromethyl group in 13e enhances metabolic stability, a trait likely shared by the target compound .

Synthetic Accessibility :

  • Cross-coupling reactions (e.g., Suzuki-Miyaura in ) using boronic acids are common for introducing aryl groups at C-2 . The target compound could be synthesized via analogous routes.

Physicochemical and Pharmacokinetic Considerations

  • Aqueous Solubility : Nitro and sulfonyl groups (e.g., in ) improve solubility, whereas fluorinated aryl groups may reduce it. The target compound’s balance of fluorine (polar) and trifluoromethyl (lipophilic) could optimize bioavailability .
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, while trifluoromethyl groups reduce CYP450-mediated degradation, as seen in 13e .

Q & A

Basic: What are the most efficient synthetic routes for synthesizing 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine?

The compound can be synthesized via copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, arylaldehydes, and alkynes. This method offers high efficiency (yields up to 85%) and broad substrate scope . Alternatively, catalyst-free approaches under solvent-free conditions have been reported, leveraging α-bromocarbonyl compounds and 2-aminopyridines, though yields are moderate (50–70%) . Comparative studies suggest Cu-catalyzed methods are superior for complex aryl substituents like 4-fluoro-3-(trifluoromethyl)phenyl due to better regioselectivity .

Basic: Why is the imidazo[1,2-a]pyridine scaffold considered a privileged structure in medicinal chemistry?

The imidazo[1,2-a]pyridine core exhibits conformational rigidity, hydrogen-bonding capability, and π-π stacking properties, enabling interactions with diverse biological targets. It is present in FDA-approved drugs (e.g., zolpidem, alpidem) and demonstrates anticancer, antiviral, and anti-inflammatory activities . The scaffold’s versatility allows structural modifications at positions 2, 3, and 7 to optimize pharmacodynamic and pharmacokinetic profiles .

Advanced: How do substituents on the imidazo[1,2-a]pyridine core influence COX-2 selectivity?

Substituents at C-3 significantly modulate COX-2 inhibition. For example:

  • Morpholine at C-3 : Enhances selectivity (IC50 = 0.07 µM; selectivity index = 217.1) due to hydrogen bonding with COX-2’s secondary pocket .
  • Phenylamino at C-3 : Reduces selectivity but improves solubility, highlighting a trade-off between activity and pharmacokinetics .
    Trifluoromethyl groups at C-2 (as in the target compound) enhance metabolic stability and membrane permeability .

Advanced: What strategies resolve contradictory bioactivity data across in vitro and in vivo assays?

Contradictions often arise from assay-specific conditions (e.g., enzyme vs. cell-based assays). Mitigation strategies include:

  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity discrepancies observed in fluorescence polarization assays .
  • Metabolite profiling : Identify active metabolites in vivo that may not be present in vitro .
  • Structural dynamics : Perform molecular dynamics simulations to assess conformational changes in target proteins under different assay conditions .

Advanced: How can pharmacokinetic properties be optimized through structural modifications?

Key modifications include:

  • Fluorination : The 4-fluoro and trifluoromethyl groups improve metabolic stability by resisting cytochrome P450 oxidation .
  • Polar substituents : Introducing sulfonyl or carboxyl groups at position 2 enhances aqueous solubility (e.g., logP reduction from 3.2 to 2.1) .
  • Prodrug strategies : Esterification of carboxylic acid derivatives (e.g., methyl ester prodrugs) improves oral bioavailability .

Advanced: What analytical techniques are critical for validating synthetic intermediates and final compounds?

  • NMR spectroscopy : Assigns regiochemistry of substituents (e.g., distinguishing C-3 vs. C-7 substitution) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas, especially for halogenated derivatives .
  • X-ray crystallography : Resolves structural ambiguities in crystalline intermediates .

Advanced: Can computational methods predict biological targets for novel derivatives?

Yes. Molecular docking and QSAR models have been used to predict:

  • Dopamine receptor binding : Imidazo[1,2-a]pyridines with 4-methoxyphenyl substituents show high D3 receptor affinity (Ki = 1.2 nM) .
  • Anticancer activity : Derivatives with electron-withdrawing groups (e.g., CF3) exhibit topoisomerase II inhibition (IC50 = 0.8 µM) .

Advanced: How to address selectivity vs. polypharmacology challenges in lead optimization?

  • Pharmacophore filtering : Remove moieties associated with off-target interactions (e.g., avoid catechol groups to prevent kinase inhibition) .
  • Selective fluorination : Position-specific fluorine atoms (e.g., 4-fluoro) reduce off-target binding to G-protein-coupled receptors .
  • Functional group swapping : Replace methylsulfonyl with acetyl groups to eliminate COX-1 inhibition while retaining COX-2 activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.